1-cyclopropyl-3-methyl-1H-pyrazole
Description
1-cyclopropyl-3-methyl-1H-pyrazole (CAS: 1799651-70-9) is a heterocyclic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . Its structure features a pyrazole ring substituted with a cyclopropyl group at position 1 and a methyl group at position 3 (Figure 1). Key physicochemical properties include:
Properties
IUPAC Name |
1-cyclopropyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-5-9(8-6)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDHBIYBEDKQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-cyclopropyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diarylated Pyrazole-3-carboxamides (e.g., 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, Compound 11r)
- Molecular Formula : C₂₅H₂₇Cl₂N₅O
- Molecular Weight : 508.42 g/mol
- Key Features: Contains a diaryl-substituted pyrazole core with a carboxamide group. Cyclopropyl group enhances metabolic stability and binding affinity to cannabinoid type 1 (CB1) receptors (Kᵢ ≤ 5 nM) .
- Biological Activity : Potent CB1 antagonist with efficacy in reducing serum lipid parameters in metabolic syndrome models .
Triazole–Pyrazole Hybrids (e.g., 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate, Compound 21ec)
- Molecular Formula : C₉H₁₁N₅O₂
- Molecular Weight : 221.22 g/mol
- Key Features :
- Biological Activity: Not explicitly reported in the evidence, but triazole-pyrazole hybrids are often explored for antimicrobial or anticancer properties.
Comparative Data Table
Key Differences and Implications
Substituent Complexity :
- The diarylated pyrazole (11r) demonstrates how bulky aryl groups and carboxamide side chains enhance receptor binding, whereas the simpler This compound lacks these pharmacophoric elements .
- The triazole hybrid (21ec) highlights modular synthesis for hybrid heterocycles, contrasting with the target compound’s single-ring system .
Biological Relevance :
- Only 11r has documented pharmacological efficacy (CB1 antagonism), underscoring the importance of substituent-driven SAR studies .
- The absence of biological data for This compound limits direct therapeutic comparisons.
Notes
Limitations : Biological data for This compound are absent in the provided evidence, precluding direct pharmacological comparisons.
Substituent Impact : Cyclopropyl groups (common in 11r and the target compound) improve metabolic stability, but additional functional groups (e.g., carboxamide in 11r ) are critical for receptor engagement .
Research Gaps : Further studies on the target compound’s reactivity or biological activity would enable more robust comparisons.
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